(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane

Catalog No.
S560054
CAS No.
613-67-2
M.F
C19H23NO5
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-...

CAS Number

613-67-2

Product Name

(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3

InChI Key

GYSZUJHYXCZAKI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2

Synonyms

(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride, WB 4101, WB-4101, WB4101

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2

Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine is a benzodioxine that is 2,3-dihydro-1,4-benzodioxine bearing a [(2',6'-dimethoxyphenoxy)ethylamino]methyl group at position 2. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It is a benzodioxine, a secondary amino compound and an aromatic ether. It is a conjugate base of a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).

The compound (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane is a complex organic molecule characterized by its unique functional groups, including a phenoxyethylamine moiety and a benzo-1,4-dioxane framework. The presence of methoxy groups at the 2 and 6 positions of the phenyl ring contributes to its potential biological activity by influencing its electronic properties and steric configuration. This compound is of interest in medicinal chemistry due to its structural features that may interact with biological systems.

The chemical reactivity of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane can be understood through various types of reactions, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. The amine group can participate in protonation-deprotonation equilibria, while the dioxane ring may undergo oxidation or reduction depending on the reaction conditions. Additionally, the compound may engage in hydrolysis reactions under acidic or basic conditions, leading to the release of the phenolic component.

Synthesis of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane can be achieved through multi-step organic synthesis techniques. A common approach involves:

  • Formation of the dioxane ring: Starting from appropriate precursors such as catechol derivatives.
  • Alkylation: Introducing the phenoxyethylamine group via nucleophilic substitution.
  • Methylation: Using methylating agents to add methoxy groups to the phenyl ring.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

This compound holds potential applications in pharmaceuticals due to its structural characteristics that may influence biological activity. Possible applications include:

  • Drug Development: As a lead compound for designing new therapeutic agents targeting specific diseases.
  • Research Tools: For studying enzyme mechanisms or receptor interactions in biochemical pathways.

Interaction studies using techniques such as molecular docking and high-throughput screening are essential for understanding how (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane interacts with biological macromolecules. These studies help elucidate binding affinities and specific interactions with target proteins or nucleic acids, which are crucial for predicting pharmacological effects .

Several compounds share structural similarities with (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, including:

Compound NameStructural FeaturesUnique Characteristics
PhenoxyethanolEther and alcohol functional groupsCommonly used as a preservative
DoxorubicinAnthracycline structureKnown for its anticancer properties
FluoxetinePhenoxy group with amineSelective serotonin reuptake inhibitor
Benzodioxole derivativesDioxole ring structureDiverse biological activities

The uniqueness of (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane lies in its specific combination of methoxy substitutions and dioxane ring structure, which may provide distinct pharmacological profiles compared to these similar compounds. Its potential for selective interaction with biological targets makes it a candidate for further investigation in drug discovery efforts.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

345.15762283 g/mol

Monoisotopic Mass

345.15762283 g/mol

Heavy Atom Count

25

UNII

E9H51OIT2B

Related CAS

2170-58-3 (hydrochloride)

Other CAS

2170-58-3
613-67-2

Wikipedia

WB-4101

Dates

Modify: 2024-02-18

Identification of WB4101, an

Min Li, Ying Wu, Beiyan Zou, Xiaoliang Wang, Min Li, Haibo Yu
PMID: 29884692   DOI: 10.1124/mol.117.111252

Abstract

Sodium channels are important proteins in modulating neuronal membrane excitability. Genetic studies from patients and animals have indicated neuronal sodium channels play key roles in pain sensitization. We identified WB4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride), an antagonist of α
-adrenoceptor, as a Nav1.7 inhibitor from a screen. The present study characterized the effects of WB4101 on sodium channels. We demonstrated that WB4101 inhibited both Nav1.7 and Nav1.8 channels with similar levels of potency. The half-inhibition concentrations (IC
values) of WB4101 were 11.6 ± 2.07 and 1.0 ± 0.07
M for the resting and inactivated Nav1.7 channels, respectively, and 8.67 ± 1.31 and 0.91 ± 0.25
M for the resting and inactivated Nav1.8 channels, respectively. WB4101 induced a hyperpolarizing shift in the voltage-dependent inactivation for both Nav1.7 (15 mV) and Nav1.8 (20 mV) channels. The IC
values for the open-state sodium channel were 2.50 ± 1.16
M for Nav1.7 and 1.1 ± 0.2
M for Nav1.8, as determined by the block of persistent late currents in inactivation-deficient Nav1.7 and Nav1.8 channels, respectively. Consistent with the state-dependent block, the drug also displayed use-dependent inhibitory properties on both wild-type Nav1.7 and Nav1.8 channels, which were removed by the local anesthetic-insensitive mutations but still existed in the inactivation-deficient channels. Further, the state-dependent inhibition on sodium channels induced by WB4101 was demonstrated in dorsal root ganglion neurons. In conclusion, the present study identified WB4101 as a sodium channel blocker with an open-state-dependent property, which may contribute to WB4101's analgesic action.


Sex differences in hypothalamic-mediated tonic norepinephrine release for thermal hyperalgesia in rats

M Wagner, T Banerjee, Y Jeong, J E Holden
PMID: 27001177   DOI: 10.1016/j.neuroscience.2016.03.038

Abstract

Neuropathic pain is treated using serotonin norepinephrine reuptake inhibitors with mixed results. Pain facilitation mediated by α1-adrenoceptors may be involved, but whether norepinephrine (NE) is tonically released is unclear. The aim of this study was to determine whether NE is tonically released from A7 cells following chronic constriction injury (CCI), and if the lateral hypothalamus (LH) plays a role in this release in male and female rats with nociceptive and neuropathic pain types. Neuropathic groups received left CCI while nociceptive groups remained naïve to injury. Fourteen days later, rats were given intrathecal infusion of either the α1-adrenoceptor antagonist WB4101, the α2-adrenoceptor antagonist yohimbine (74 μg), or normal saline for control. Paw withdrawal latency (PWL) from a thermal stimulus was measured. The generalized estimated equation method was used for statistical analysis. Nociceptive rats given WB4101 had a PWL significantly longer than saline control (7.89 ± 0.63 vs. 5.87 ± 0.52 s), while the PWL of neuropathic rats given WB4101 was 13.20 ± 0.52 s compared to 6.78 ± 0.52 s for the saline control rats. Yohimbine had no significant effect. Microinjection of cobalt chloride (CoCl) in the A7 catecholamine cell group to prevent synaptic transmission blocked the effect of WB4101 in all groups, supporting the notion that spinally descending A7 cells tonically release NE that contributes to α1-mediated nociceptive facilitation. Microinjection of CoCl into the left LH blocked the effect of WB4101 in nociceptive and neuropathic male rats, but had no effect in female rats of either pain type, suggesting differential innervation. These findings indicate that tonic release of NE acts at pronociceptive α1-adrenoceptors, that this effect is greater in rats with nerve damage, and that, while NE comes primarily from the A7 cell group, LH innervation of the A7 cell group is different between the sexes.


The effect of inflammation on sympathetic nerve mediated contractions in rat isolated caudal artery

Jocelyn Fotso Soh, Hilary R Strong, Noriko Daneshtalab, Reza Tabrizchi
PMID: 27793651   DOI: 10.1016/j.ejphar.2016.10.030

Abstract

Chronic inflammatory process(es) contributes to changes in vascular function in a variety of diseases. Sympathetic nerve-mediated responses in blood vessels play a pivotal role in regular physiological functions. We tested the hypothesis that sympathetic neuro-effector function will be altered as consequence of inflammatory state. Sympathetic nerve-mediated contractions and alpha adrenergic receptor expressions were evaluated in isolated caudal arteries of rats treated with saline and Complete Freund's adjuvant (CFA). While CFA-treated animals had significantly higher plasma levels of tumor necrosis factor-alpha compared to saline, blood pressure remained unchanged. Immunofluorescence revealed increased expression of ionized calcium adapter binding molecule-1 in the adventitia of blood vessels from CFA-treated animals compared to saline. In isolated arteries, electrical field stimulations between 1.25 and 40Hz resulted in frequency-dependent contractions that wasabolished by tetrodotoxin. Neurogenic contractions from CFA groups were significantly greater than saline. While the presence of alpha
-adrenoceptor antagonist (prazosin) significantly inhibited contractions at lower frequencies of stimulation (1.25-5Hz) in isolated arteries of CFA-treated rats compared to controls, alpha
-adrenoceptor antagonist (rauwolscine) had modest effects. Inhibition of neuronal reuptake by cocaine comparably enhanced field-stimulated responses in vessels of experimental and control animals. Immunofluorescence revealed a difference in expression of alpha
- and alpha
-adrenoceptors in the endothelium of blood vessels of CFA compared to saline controls. Collectively, our observations lend support to enhanced neurogenic contractions in blood vessels of inflamed animals possibly attributing to alterations in responsiveness and/or distribution of post-junctional alpha
-adrenoceptors.


Brief maternal separation affects brain α1-adrenoceptors and apoptotic signaling in adult mice

Roberto Coccurello, Adam Bielawski, Agnieszka Zelek-Molik, Jerzy Vetulani, Marta Kowalska, Francesca R D'Amato, Irena Nalepa
PMID: 24128685   DOI: 10.1016/j.pnpbp.2013.10.004

Abstract

Exposure to adversity during early life is a risk factor for the development of different mood and psychiatric disorders, including depressive-like behaviors. Here, neonatal mice were temporarily but repeatedly (day 1 to day 13) separated from mothers and placed in a testing environment containing a layer of odorless clean bedding (CB). We assessed in adult animals the impact of this early experience on binding sites and mRNA expression of α1-adrenergic receptor subtypes, heat shock proteins (HSPs) and proapoptotic and antiapoptotic members of the Bcl-2 family proteins in different brain regions involved in processing of olfactory information and rewarding stimuli. We found that repeated exposure to CB experience produced anhedonic-like behavior in terms of reduced saccharin intake and α1-adrenoceptor downregulation in piriform and somatosensory cortices, hippocampus, amygdala and discrete thalamic nuclei. We also found a selective decrease of α1B-adrenoceptor binding sites in the cingulate cortex and hippocampus and an increase of hippocampal α1A and α1B receptor, but not of α1D-adrenoceptor, mRNA levels. Moreover, while a significant decrease of antiapoptotic heat shock proteins Hsp72 and Hsp90 was identified in the prefrontal cortex, a parallel increase of antiapoptotic members of Bcl-2 family proteins was found at the hippocampal level. Together, these data provide evidence that the early exposure to CB experience produced enduring downregulation of α1-adrenoceptors in the prefrontal-limbic forebrain/limbic midbrain network, which plays a key role in the processing of olfactory information and reaction to rewarding stimuli. Finally, these data show that CB experience can "prime" the hippocampal circuitry and promote the expression of antiapoptotic factors that can confer potential neuroprotection to subsequent adversity.


6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist

Laura Fumagalli, Marco Pallavicini, Roberta Budriesi, Cristiano Bolchi, Mara Canovi, Alberto Chiarini, Giuseppe Chiodini, Marco Gobbi, Paola Laurino, Matteo Micucci, Valentina Straniero, Ermanno Valoti
PMID: 23902232   DOI: 10.1021/jm400867d

Abstract

Previous results have shown that replacement of one of the two o-methoxy groups at the phenoxy residue of the potent, but not subtype-selective, α1-AR antagonist (S)-WB4101 [(S)-1] by phenyl, or by ortho,meta-fused cyclohexane, or especially by ortho,meta-fused benzene preferentially elicits α1D-AR antagonist affinity. Such observations inspired the design of four new analogues of 1 bearing, in lieu of the 2,6-dimethoxyphenoxy residue, a 6-methoxy-substituted 7-benzofuranoxy or 7-indolyloxy group or, alternatively, their corresponding 2,3-dihydro form. Of these new compounds, which maintain, rigidified, the characteristic ortho heterodisubstituted phenoxy substructure of 1, the S enantiomer of the dihydrobenzofuranoxy derivative exhibited the highest α1D-AR antagonist affinity (pA2 9.58) with significant α1D/α1A and α1D/α1B selectivity. In addition, compared both to α1D-AR antagonists structurally related to 1 and to the well-known α1D-AR antagonist BMY7378, this derivative had modest 5-HT1A affinity and neutral α1-AR antagonist behavior.


Blockade of different subtypes of α(1)-adrenoceptors produces opposite effect on heart chronotropy in newborn rats

N I Ziyatdinova, R E Dementieva, L I Fashutdinov, T L Zefirov
PMID: 23330119   DOI: 10.1007/s10517-012-1906-2

Abstract

We compared the effects of blockade of α(1A)-, α(1B)-, and α(1D)-subtypes of α(1)-adrenoceptors on the cardiac rhythm in newborn rats. Different responses of the heart were observed after blockade of several subtypes of α(1)-adrenoceptors. Administration of WB 4101, a selective blocker of α(1A)-adrenoceptors, increased heart rate, while blockade of α(1AD)-adrenoceptors with BMY 7378 decelerated of heart rhythm. Blockade of α(1B)-adrenoceptors with chloroethylclonidine produced no significant effects on heart chronotropy.


Longstanding complex regional pain syndrome is associated with activating autoantibodies against alpha-1a adrenoceptors

Eric Dubuis, Victoria Thompson, Maria Isabella Leite, Franz Blaes, Christian Maihöfner, David Greensmith, Angela Vincent, Nicolas Shenker, Anoop Kuttikat, Martin Leuwer, Andreas Goebel
PMID: 25250722   DOI: 10.1016/j.pain.2014.09.022

Abstract

Complex regional pain syndrome (CRPS) is a limb-confined posttraumatic pain syndrome with sympathetic features. The cause is unknown, but the results of a randomized crossover trial on low-dose intravenous immunoglobulins (IVIG) treatment point to a possible autoimmune mechanism. We tested purified serum immunoglobulin G (IgG) from patients with longstanding CRPS for evidence of antibodies interacting with autonomic receptors on adult primary cardiomyocytes, comparing with control IgG from healthy and diseased controls, and related the results to the clinical response to treatment with low-dose IVIG. We simultaneously recorded both single-cell contractions and intracellular calcium handling in an electrical field. Ten of 18 CRPS preparations and only 1/57 control preparations (P<0.0001) increased the sensitivity of the myocytes to the electric field, and this effect was abrogated by preincubation with α-1a receptor blockers. By contrast, effects on baseline calcium were blocked by preincubation with atropine. Interestingly, serum-IgG preparations from all 4 CRPS patients who had responded to low-dose IVIG with meaningful pain relief were effective in these assays, although 4/8 of the nonresponders were also active. To see if there were antibodies to the α-1a receptor, CRPS-IgG was applied to α-1a receptor-transfected rat-1 fibroblast cells. The CRPS serum IgG induced calcium flux, and fluorescence-activated cell sorting showed that there was serum IgG binding to the cells. The results suggest that patients with longstanding CRPS have serum antibodies to α-1a receptors, and that measurement of these antibodies may be useful in the diagnosis and management of the patients.


Both α1- and α2-adrenoceptors in the insular cortex are involved in the cardiovascular responses to acute restraint stress in rats

Fernando H F Alves, Carlos C Crestani, Leonardo B M Resstel, Fernando M A Corrêa
PMID: 24404141   DOI: 10.1371/journal.pone.0083900

Abstract

The insular cortex (IC) is a limbic structure involved in cardiovascular responses observed during aversive threats. However, the specific neurotransmitter mediating IC control of cardiovascular adjustments to stress is yet unknown. Therefore, in the present study we investigated the role of local IC adrenoceptors in the cardiovascular responses elicited by acute restraint stress in rats. Bilateral microinjection of different doses (0.3, 5, 10 and 15 nmol/100 nl) of the selective α1-adrenoceptor antagonist WB4101 into the IC reduced both the arterial pressure and heart rate increases elicited by restraint stress. However, local IC treatment with different doses (0.3, 5, 10 and 15 nmol/100 nl) of the selective α2-adrenoceptor antagonist RX821002 reduced restraint-evoked tachycardia without affecting the pressor response. The present findings are the first direct evidence showing the involvement of IC adrenoceptors in cardiovascular adjustments observed during aversive threats. Our findings indicate that IC noradrenergic neurotransmission acting through activation of both α1- and α2-adrenoceptors has a facilitatory influence on pressor response to acute restraint stress. Moreover, IC α1-adrenoceptors also play a facilitatory role on restraint-evoked tachycardiac response.


Dual role of nitrergic neurotransmission in the bed nucleus of the stria terminalis in controlling cardiovascular responses to emotional stress in rats

Lucas Barretto-de-Souza, Mariane B Adami, Ricardo Benini, Carlos C Crestani
PMID: 30007000   DOI: 10.1111/bph.14447

Abstract

The aim of the present study was to assess the interaction of nitrergic neurotransmission within the bed nucleus of the stria terminalis (BNST) with local glutamatergic and noradrenergic neurotransmission in the control of cardiovascular responses to acute restraint stress in rats.
Interaction with local noradrenergic neurotransmission was evaluated using local pretreatment with the selective α
-adrenoceptor antagonist WB4101 before microinjection of the NO donor NOC-9 into the BNST. Interaction with glutamatergic neurotransmission was assessed by pretreating the BNST with a selective inhibitor of neuronal NOS (nNOS), Nω-propyl-L-arginine (NPLA) before local microinjection of NMDA. The effect of intra-BNST NPLA microinjection in animals locally pretreated with WB4101 was also evaluated.
NOC-9 reduced the heart rate (HR) and blood pressure increases evoked by restraint stress. These effects of NOC-9 on HR, but not in blood pressure, was inhibited by pretreatment of BNST with WB4101. NMDA enhanced the restraint-evoked HR increase, and this effect was abolished following BNST pretreatment with NPLA. Administration of NPLA to the BNST of animals pretreated locally with WB4101 decreased the HR and blood pressure increases induced by restraint.
These results indicate that inhibitory control of stress-evoked cardiovascular responses by nitrergic signalling in the BNST is mediated by a facilitation of local noradrenergic neurotransmission. The present data also provide evidence of an involvement of local nNOS in facilitatory control of tachycardia during stress by NMDA receptors within the BNST.


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